

An In-Depth Technical Guide to the Research Chemical GW2433

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GW2433 is a synthetic, dual-acting agonist of Peroxisome Proliferator-Activated Receptor alpha (PPAR α) and Peroxisome Proliferator-Activated Receptor delta (PPAR α). As a research chemical, it serves as a valuable tool for investigating the distinct and overlapping roles of these two nuclear receptor subtypes in metabolic regulation, lipid homeostasis, and cellular differentiation. This technical guide provides a comprehensive overview of GW2433, including its chemical properties, mechanism of action, available quantitative data, and detailed experimental methodologies. The information presented herein is intended to support researchers in designing and executing studies involving this potent and selective research compound.

Core Chemical Properties

GW2433 is a complex organic molecule with the following key identifiers and physicochemical properties.



Property	Value	Reference
IUPAC Name	2-[4-[3-[INVALID-LINK amino]propyl]phenoxy]-2- methylpropanoic acid	[1]
Synonyms	GW-2433, GW 2433	[1]
CAS Number	227941-61-9	[1]
Chemical Formula	C28H28Cl3FN2O4	[1]
Molecular Weight	581.89 g/mol	[1]
Appearance	Solid	
Storage Conditions	Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years).	[1]

Pharmacological Profile: A Dual PPARα/δ Agonist

GW2433 is characterized as a dual agonist, exhibiting activity at both PPAR α and PPAR δ subtypes. These nuclear receptors function as ligand-activated transcription factors that regulate the expression of genes involved in a myriad of physiological processes.

Mechanism of Action

Upon binding to PPAR α and PPAR δ , GW2433 induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

• PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα is a key regulator of lipid and lipoprotein metabolism. Its activation leads to increased fatty acid uptake, transport, and β-oxidation.



 PPARδ Activation: Ubiquitously expressed, PPARδ is involved in the regulation of fatty acid oxidation, particularly in skeletal muscle and adipose tissue. It also plays a role in improving insulin sensitivity and cholesterol metabolism.

Quantitative Pharmacological Data

The dual agonism of GW2433 is defined by its potency at both PPAR α and PPAR δ . The following table summarizes the available quantitative data.

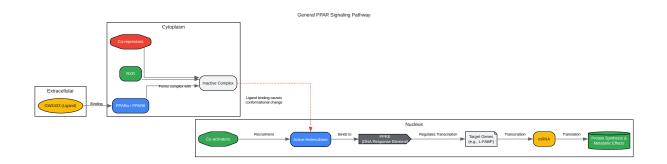
Parameter	Receptor	Value (approx.)	Species/Assay Context	Reference
EC50	ΡΡΑΠδ	300 nM	Induction of L- FABP mRNA in duodeno-jejunal explants from PPARα-null mice.	[2]
EC50	PPARα	Not available	-	-
Ki	PPARα	Not available	-	-
Ki	PPARδ	Not available	-	-
Ki	PPARy	Not available	-	-

Note: The EC $_{50}$ for PPAR α has not been explicitly reported in the reviewed literature, which is a critical data gap for fully characterizing the dual agonist profile of GW2433.

Signaling Pathways

The activation of PPAR α and PPAR δ by GW2433 initiates a cascade of molecular events that ultimately alter gene expression.





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Caption: General signaling cascade initiated by GW2433 binding to PPAR α/δ .

Key Experiments and Methodologies

The primary application of GW2433 in the cited literature is the investigation of its effects on the expression of Liver Fatty Acid-Binding Protein (L-FABP), a known PPAR target gene.

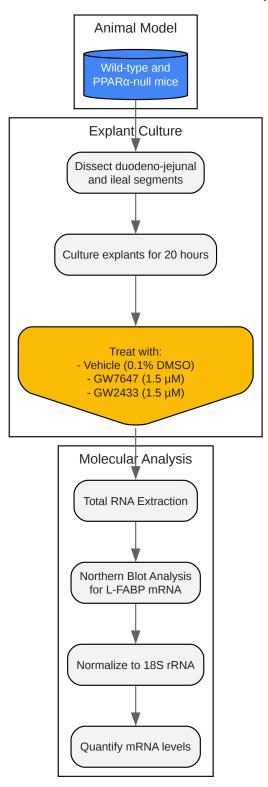
Experiment: Induction of L-FABP mRNA in Intestinal Explants

This experiment, detailed by Poirier et al. (2001), demonstrates the ability of GW2433 to act as a PPAR δ agonist in a PPAR α -deficient model, providing key evidence for its dual activity.[3]



Experimental Workflow:

Workflow for L-FABP mRNA Induction Assay



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Caption: Experimental workflow for assessing GW2433-mediated L-FABP mRNA induction.

Detailed Protocol (based on Poirier et al., 2001):[3]

- Animal Models: Wild-type and PPARα-null mice were utilized to differentiate the effects on PPAR subtypes.
- Explant Culture:
 - Duodeno-jejunal and ileal segments were dissected from the mice.
 - The segments were cultured as explants for a period of 20 hours.
- Treatment:
 - Control cultures received the vehicle, 0.1% (v/v) DMSO.
 - Experimental groups were treated with either the selective PPARα agonist GW7647 (1.5 μ M) or the dual PPARδ/α agonist GW2433 (1.5 μ M).
- · RNA Analysis:
 - Total RNA was extracted from the cultured explants.
 - Northern blot analysis was performed to determine the levels of L-FABP mRNA.
 - The results were normalized to 18S rRNA levels to ensure equal loading.

Conclusion

GW2433 is a potent dual agonist of PPAR α and PPAR δ , making it a valuable pharmacological tool for dissecting the individual and combined roles of these receptors in metabolic health and disease. While its activity on PPAR δ has been quantified in a specific cellular context, a more complete pharmacological profile, including its potency at PPAR α and its binding affinities for all PPAR subtypes, is needed to fully leverage its research potential. The experimental protocols outlined in this guide provide a foundation for further investigation into the molecular mechanisms and physiological effects of this important research chemical. Future studies



should aim to fill the existing gaps in the quantitative data to provide a more comprehensive understanding of GW2433's activity.

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